Cdk2/Cyclin Inhibitory Peptide I
Description
Overview of Eukaryotic Cell Cycle Control Mechanisms
The eukaryotic cell cycle is an evolutionarily conserved process that results in the replication of cells. bio-rad-antibodies.com It is fundamentally divided into two main stages: interphase and the mitotic (M) phase. pressbooks.pubwikipedia.org Interphase is further subdivided into the G1 phase, where the cell grows and prepares for DNA replication; the S phase, where DNA synthesis occurs; and the G2 phase, where the cell prepares for division. nih.govle.ac.uk The M phase encompasses mitosis (nuclear division) and cytokinesis (cytoplasmic division), culminating in the formation of two daughter cells. wikipedia.orgle.ac.uk
To ensure the orderly and accurate progression through these phases, the cell employs a series of surveillance mechanisms known as cell cycle checkpoints. bio-rad-antibodies.comwikipedia.org These checkpoints, primarily occurring at the G1/S transition, the G2/M transition, and during metaphase, assess the cell's internal and external conditions to decide whether to proceed with division. bio-rad-antibodies.comkhanacademy.orglumenlearning.com Key factors monitored include cell size, DNA integrity, and the proper attachment of chromosomes to the mitotic spindle. khanacademy.orglumenlearning.com If defects are detected, the cell cycle is halted to allow for repair or, in cases of irreparable damage, to trigger programmed cell death (apoptosis). khanacademy.org
Role of Cyclin-Dependent Kinase 2 (CDK2) in Cell Cycle Progression
CDK2 is a serine/threonine protein kinase that plays a crucial, though in some contexts non-essential, role in the regulation of the cell cycle. wikipedia.orgnih.gov Its activity is primarily observed during the G1 and S phases, where it forms complexes with specific cyclins to orchestrate key transitional events. wikipedia.org
The transition from the G1 phase to the S phase represents a critical commitment point for the cell, after which it is irreversibly destined to divide. khanacademy.org The CDK2/Cyclin E complex is a key driver of this transition. wikipedia.orgnih.gov The expression of Cyclin E begins to rise in late G1, and its association with CDK2 leads to the activation of the kinase. wikipedia.orgnih.gov One of the primary targets of the active CDK2/Cyclin E complex is the retinoblastoma protein (pRb). nih.govyoutube.com Phosphorylation of pRb by this complex causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and further cell cycle progression. nih.govyoutube.comyoutube.com Overexpression of Cyclin E has been shown to shorten the G1 phase and accelerate entry into S phase, while inhibiting Cyclin E function prevents this transition, highlighting its essential role. nih.gov The activity of the CDK2/Cyclin E complex is maximal at the G1/S boundary. nih.gov
As the cell moves into the S phase, Cyclin E is degraded and replaced by Cyclin A, which then forms a complex with CDK2. nih.govyoutube.com The CDK2/Cyclin A complex is essential for the progression and completion of DNA synthesis. bio-rad-antibodies.com It phosphorylates a range of substrates required for DNA replication, such as replication factors A and C, and proteins involved in histone synthesis. nih.gov The activity of this complex also plays a role in preventing the re-replication of DNA within the same cell cycle. sdbonline.org Towards the end of the S phase, the CDK2/Cyclin A complex contributes to the termination of DNA synthesis and prepares the cell for the transition into the G2 phase by phosphorylating proteins like CDC6 and E2F1. nih.gov
Non-Canonical and Diverse Functions of CDK2 in Cellular Processes
Beyond its well-established role in cell cycle control, CDK2 has been implicated in a variety of other cellular processes, demonstrating its functional diversity. nih.govnih.gov These "non-canonical" functions often occur independently of its traditional cyclin partners. nih.gov
Emerging evidence points to a role for CDK2 in the regulation of protein phosphatases, which are enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of kinases. biorxiv.orgbiorxiv.org Specifically, in certain cellular contexts like platelets, activated CDK2 has been shown to bind to and inhibit Protein Phosphatase 1 (PP1). biorxiv.orgbiorxiv.org This inhibition is achieved through the phosphorylation of the catalytic subunit of PP1 at Threonine 320. biorxiv.org By inhibiting a phosphatase, CDK2 can effectively sustain the phosphorylation cascades initiated by other kinases, thereby amplifying downstream signaling pathways. biorxiv.orgbiorxiv.org This regulatory relationship places CDK2 in a key position to influence a broad range of cellular events beyond direct cell cycle control. biorxiv.org
Involvement in Platelet Activation
While best known for their role in the cell cycle of nucleated cells, components of the cell cycle machinery, including Cyclin-Dependent Kinase 2 (CDK2), are also present and functional in anucleate cells like platelets. biorxiv.orgbiorxiv.org Research indicates that CDK2 is robustly expressed in human platelets and plays a significant role in the process of platelet activation. biorxiv.orgbiorxiv.org
Upon stimulation by agonists such as thrombin, CDK2 in platelets becomes activated. biorxiv.orgbiorxiv.org This activation is part of a signaling cascade that is required for the full platelet response. biorxiv.org Studies have shown that the activation of CDK2 downstream of the platelet thrombin receptor PAR1 involves Src signaling. biorxiv.orgbiorxiv.org Once active, kinase-active CDK2 contributes to the activation of other downstream kinases by phosphorylating and thereby inactivating the catalytic subunit of protein phosphatase 1 (PP1). biorxiv.orgbiorxiv.org
The inhibition of CDK2 activity, through either chemical inhibitors or specific inhibitory peptides, has been demonstrated to suppress critical aspects of platelet function. biorxiv.org This includes a reduction in thrombin-induced platelet aggregation and partial inhibition of GPIIb/IIIa integrin activation and the secretion of P-Selectin and ATP. biorxiv.orgbiorxiv.org These findings underscore the requirement of CDK2 for normal platelet activation, revealing a non-canonical, non-cell cycle-related function for this kinase. biorxiv.org
| Effect of CDK2 Inhibition on Platelet Function | Observation | Reference |
| Thrombin-Induced Platelet Aggregation | Suppressed | biorxiv.org |
| GPIIb/IIIa Integrin Activation | Partially Inhibited | biorxiv.org |
| P-Selectin Secretion | Partially Inhibited | biorxiv.org |
| ATP Secretion | Partially Inhibited | biorxiv.org |
Relevance in Neuronal Function
Cyclin-dependent kinases and their regulatory partners are expressed in mature, differentiated neurons, suggesting functions beyond cell cycle control. oup.com While CDK2 is crucial for the proliferation and self-renewal of neural progenitor cells, particularly in the adult subventricular zone, its role extends to non-proliferative neuronal processes. nih.gov In differentiated neurons, CDKs 1, 2, and 4 form active complexes with their respective cyclins, indicating a physiological role unrelated to cell division. oup.com
Research suggests these non-canonical roles could be linked to neuronal plasticity, morphogenesis, and stability. oup.com For instance, CDK2 activity has been associated with the regulation of synaptogenesis and cytoskeletal dynamics. oup.com Furthermore, CDK2 plays a part in the development and repair of the central nervous system. While not essential for the initial myelination during development, CDK2 is required for the proliferation of oligodendrocyte precursor cells (OPCs) following demyelination. nih.gov Interestingly, the loss of CDK2 in this context accelerates the differentiation of these precursor cells and enhances remyelination, highlighting its complex role in neural repair mechanisms. nih.gov The presence and activity of CDK2/cyclin complexes in post-mitotic neurons point towards their integration into signaling pathways that govern specialized neuronal functions. oup.com
| Function of CDK2 in the Nervous System | Cell Type / Condition | Key Finding | Reference |
| Proliferation & Self-Renewal | Adult Neural Progenitor Cells (SVZ) | Critical for maintaining the progenitor pool. | nih.gov |
| Myelination | Developmental | Dispensable for initial myelination. | nih.gov |
| Remyelination | Following Demyelination | Required for OPC proliferation; its loss accelerates differentiation and repair. | nih.gov |
| Neuronal Plasticity | Differentiated Neurons | Active CDK2/cyclin complexes suggest roles in plasticity and stability. | oup.com |
Rationale for Researching the Inhibition of CDK2/Cyclin Complexes
The rationale for investigating the inhibition of CDK2/cyclin complexes is multifaceted, extending from oncology to regenerative medicine and beyond. A primary driver of this research is the frequent dysregulation of CDK2 activity in human cancers. nih.govwikipedia.org Overexpression of its activating partner, Cyclin E, is observed in numerous malignancies, including breast, lung, and colorectal cancers, rendering these tumor cells dependent on CDK2 for their proliferation. wikipedia.orgresearchgate.net This dependency makes CDK2 an attractive therapeutic target. However, many early CDK inhibitors were non-specific ATP competitors with significant toxicity, which has spurred the development of more specific, non-ATP competitive inhibitors that disrupt the protein-protein interaction between CDK2 and its cyclin partners. nih.govresearchgate.net
Beyond cancer, the inhibition of CDK2 is relevant in the context of stem cell biology. The regulation of CDK2 activity is crucial for controlling the cell cycle of embryonic stem cells (ESCs) and their differentiation. wikipedia.org Downregulating CDK2 activity can prolong the G1 phase and induce the expression of differentiation markers, making its inhibition a potential tool for guiding cell fate. wikipedia.org Furthermore, research into non-canonical CDK2 functions has revealed its involvement in processes like platelet activation and the regulation of insulin (B600854) secretion in pancreatic β cells. biorxiv.orgnih.gov In β cells, CDK2 depletion was found to enhance insulin secretion and improve glucose tolerance, suggesting that inhibiting CDK2 could be a strategy for metabolic diseases. nih.gov Investigating CDK2 inhibition therefore provides a pathway to not only develop anti-cancer therapies but also to understand and potentially manipulate fundamental cellular processes in various physiological and pathological contexts. numberanalytics.commdpi.com
Properties
Molecular Formula |
C111H196N48O23 |
|---|---|
Molecular Weight |
2571.05 |
Origin of Product |
United States |
Discovery and Development of Cdk2/cyclin Inhibitory Peptides
Historical Context of Cyclin-Dependent Kinase Inhibitor Research
The journey to develop Cdk2 inhibitors is rooted in the broader history of understanding the cell cycle and the kinases that drive it. The initial discovery of cyclins and their dependent kinases in the 1980s revolutionized our understanding of cell proliferation. nih.gov This led to the realization that aberrant CDK activity is a common feature in cancer. rutgers.edu Early efforts in CDK inhibitor development resulted in non-specific, pan-CDK inhibitors. nih.gov While some of these, like flavopiridol, showed cytotoxic effects against cancer cells, their lack of specificity often led to significant toxicity. nih.gov
The focus gradually shifted towards developing more selective inhibitors. The understanding that different CDK-cyclin complexes govern distinct phases of the cell cycle provided a rationale for targeting specific complexes like Cdk2/cyclin E and Cdk2/cyclin A, which are crucial for the G1/S transition and S phase progression. nih.govthieme-connect.de This era also saw the discovery of naturally occurring CDK inhibitors, such as p21 and p27, which provided crucial insights into the mechanisms of CDK regulation and offered templates for the design of synthetic inhibitors. rutgers.edunih.gov The elucidation of the three-dimensional structures of CDK-cyclin complexes further fueled structure-based drug design efforts, aiming to create highly potent and selective inhibitors.
Identification of Peptide Motifs as CDK2/Cyclin Interaction Modulators
A significant breakthrough in the development of specific Cdk2 inhibitors came with the identification of peptide motifs that could modulate the interaction between Cdk2 and its cyclin partners. It was discovered that many substrates and natural inhibitors of CDKs contain short, linear motifs that mediate their interaction with cyclins.
Derivation from Naturally Occurring Inhibitors and Regulatory Proteins (e.g., p21, E2F1, p107)
Researchers identified that proteins like the tumor suppressor p21, the transcription factor E2F1, and the retinoblastoma-related protein p107 all contain specific recognition motifs that allow them to bind to cyclin-Cdk2 complexes. nih.govnih.gov For instance, an eight-residue peptide derived from E2F1 was shown to block the binding of both cyclin A-Cdk2 and cyclin E-Cdk2 complexes to E2F1 and p21. nih.gov Similarly, short peptides from p107 and the CDK inhibitor p21 were also found to bind to and inhibit the activity of cyclin A-Cdk2. nih.govnih.gov
The p21 protein, a potent inhibitor of Cdk2, was found to possess two such functional motifs. nih.govnih.gov These motifs, often referred to as "RxL" motifs (where R is arginine, L is leucine (B10760876), and x is any amino acid), bind to a hydrophobic patch on the cyclin, distinct from the Cdk2 active site. biorxiv.org This mode of inhibition, which works by preventing the substrate from binding to the cyclin-Cdk2 complex, offered a new strategy for developing specific inhibitors that did not target the highly conserved ATP-binding pocket of the kinase. nih.govnih.gov Studies on p107 revealed a domain related to that of p21 which it uses to bind and inhibit cyclin/Cdk2 complexes, further highlighting the importance of this interaction motif. nih.gov
Methodologies for Peptide Inhibitor Design and Selection
The discovery of these interaction motifs paved the way for the rational design and selection of peptide-based inhibitors of Cdk2. Various methodologies have been employed to identify and optimize these peptides.
Combinatorial Library Screening Approaches
One powerful approach has been the screening of combinatorial peptide libraries. In this method, vast libraries of peptides with random sequences are generated and screened for their ability to bind to and inhibit the Cdk2/cyclin complex. This technique led to the isolation of a peptide aptamer, pep8, which was shown to bind to Cdk2 and inhibit its kinase activity. nih.gov This demonstrated the feasibility of selecting artificial proteins to perform specific biological functions. nih.gov
Computational Design Techniques
In recent years, computational methods have become increasingly important in the design of peptide inhibitors. These in-silico approaches can significantly reduce the time and cost associated with experimental screening.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method has been extensively used to study the interactions between peptide inhibitors and the Cdk2/cyclin complex. researchgate.netnih.gov By simulating the docking of virtual libraries of peptides to the known structure of the Cdk2/cyclin A or Cdk2/cyclin E complex, researchers can identify potential peptide inhibitors with high binding affinities. nih.govturkjps.org These simulations can also provide detailed insights into the specific amino acid residues involved in the interaction, guiding the design of more potent and selective peptides. turkjps.org For example, docking studies have helped in the design of peptidomimetics derived from the Leu-Phe-Gly (LFG) motif of the natural inhibitor p27, which target the cyclin-binding groove of cyclin A. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic behavior of the Cdk2/cyclin complex and its interaction with inhibitory peptides at an atomic level. These simulations can predict how a peptide binds to its target, the stability of the resulting complex, and the conformational changes that occur upon binding. For instance, MD simulations have been instrumental in understanding the inhibition of Cdk2 by peptides derived from the tumor suppressor protein p27Kip1. These studies reveal that even when tightly bound, the p27-Cdk2/cyclin A complex exhibits significant intrinsic flexibility, which is crucial for its regulatory function. nih.gov By simulating the interactions, researchers can identify key residues responsible for the binding affinity and inhibitory activity, providing a roadmap for peptide optimization. Simulations can also elucidate the mechanism of inhibition, such as how the binding of a peptide to the cyclin groove can allosterically prevent substrate recruitment and phosphorylation.
Dynamical Network Analysis
Dynamical network analysis provides a framework for understanding the complex web of interactions within a protein and how these are perturbed by the binding of an inhibitor. In this approach, the protein is represented as a network of interconnected nodes (amino acid residues), and the analysis of this network can reveal pathways of communication and allosteric regulation. Studies applying network-based modeling to Cdk2 have shown that this approach can delineate the principles underlying the enzyme's activation. nih.gov By comparing the interaction networks of the active and inactive states, researchers can identify critical communication pathways and hubs that are essential for the kinase's function. This information is invaluable for designing inhibitory peptides that can effectively disrupt these networks, leading to a more potent and selective inhibition of Cdk2 activity. For example, network analysis can pinpoint how the binding of a peptide to the cyclin subunit can propagate a signal to the Cdk2 active site, altering its dynamics and preventing catalysis.
Structure-Based Design Principles
The three-dimensional structure of the Cdk2/cyclin complex, elucidated through X-ray crystallography, has been a cornerstone for the rational, structure-based design of inhibitory peptides. nih.gov These structures reveal the intricate details of the binding interfaces, such as the hydrophobic cyclin-binding groove, which is a key site for substrate recognition. Peptides can be designed to mimic the natural binding motifs of Cdk2 substrates or inhibitors, such as the RXL (arginine-x-leucine) motif found in p21.
A prime example is the development of peptides derived from the C-terminal cyclin-binding domain of p21. Through detailed structure-activity relationship studies, the minimal and optimized bioactive peptide sequence, HAKRRLIF, was identified as a potent inhibitor of Cdk2-mediated phosphorylation. nih.gov This peptide acts by blocking the substrate recruitment site on the cyclin subunit, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb). nih.gov Molecular modeling of the HAKRRLIF peptide in complex with cyclin A has provided further insights into the key interactions that govern its inhibitory potency. nih.gov
Advanced Strategies for Research Peptide Optimization
While initial peptide inhibitors show promise, they often suffer from poor stability and cell permeability. A number of advanced strategies have been developed to overcome these limitations and transform promising peptides into viable research tools and potential therapeutics.
Enhancement of Intracellular Delivery (e.g., TAT and Antennapedia Fusion Peptides)
To be effective, inhibitory peptides must be able to cross the cell membrane and reach their intracellular target. Cell-penetrating peptides (CPPs), such as the TAT peptide from the HIV-1 trans-activator of transcription and the Antennapedia peptide (penetratin), are short, often cationic, sequences that can facilitate the intracellular delivery of various molecular cargoes. medchemexpress.com
The TAT peptide, rich in arginine residues, has been successfully used to deliver Cdk2 inhibitory peptides into cells. For example, a peptide derived from the alpha5 helix of cyclin A, when coupled to the TAT protein transduction domain, was shown to block the proliferation of tumor cell lines. nih.gov Similarly, the Antennapedia peptide has been demonstrated to translocate across lipid bilayers and has been widely used for the delivery of short peptides to inhibit intracellular signaling pathways. explorationpub.comfrontiersin.org These fusion peptides represent a powerful strategy for enhancing the bioavailability of Cdk2/cyclin inhibitory peptides in cellular studies.
Development of Chemically Stapled Peptides
Peptides in their natural state are often flexible, which can result in a loss of binding affinity when they interact with their target. Chemical stapling is a technique used to constrain a peptide into its bioactive conformation, typically an alpha-helix, by introducing a synthetic brace. This "staple" can significantly improve the peptide's affinity, stability, and cell permeability. explorationpub.com
This approach has been applied to the development of inhibitors targeting Cdk/cyclin interfaces. For instance, a peptide derived from the PSTAIRE helix of Cdk2 was designed to specifically inhibit the Cdk2/Cyclin A complex, demonstrating the potential of stapling to create potent and selective inhibitors. nih.gov By locking the peptide into its active shape, stapling can enhance its ability to bind to the cyclin groove and disrupt the Cdk2/cyclin interaction.
Iterative Optimization through REPLACE (Replacement with Partial Ligand Alternatives using Computation Enrichment) Strategy
The REPLACE strategy is an iterative approach that combines computational modeling with synthetic chemistry to convert peptidic inhibitors into more drug-like molecules. nih.gov This method involves truncating a key residue of a peptide inhibitor and then using computational docking to screen a library of small molecule fragments that can replace the function of the removed residue. The most promising fragments are then synthesized and attached to the truncated peptide, and the resulting hybrid molecule is tested for its inhibitory activity.
The REPLACE strategy has been successfully used to optimize the p21-derived peptide HAKRRLIF. nih.gov By replacing key amino acids with non-peptidic fragments, researchers have been able to generate smaller, more stable, and more potent inhibitors of the Cdk2/cyclin A complex. nih.govnih.gov This iterative process of computational screening and chemical synthesis allows for the fine-tuning of the inhibitor's properties, leading to the development of highly optimized lead compounds.
Mechanisms of Cdk2/cyclin Inhibitory Peptide Action
Direct Inhibition of Kinase Activity
The direct inhibition of CDK2's catalytic activity by inhibitory peptides is achieved not by competing with ATP, but by fundamentally altering the kinase's ability to bind and phosphorylate its substrates.
Allosteric inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. In the context of CDK2, inhibitory peptides can bind to allosteric pockets, which are structural regions remote from the highly conserved ATP-binding site. nih.gov The binding of a peptide to such a site can stabilize an inactive conformation of the kinase. nih.govnih.gov For instance, research has identified druggable pockets near the T-loop of CDK2 that can be targeted by peptides to induce allosteric effects and weaken the formation of the active CDK2/Cyclin complex. plos.org This approach is advantageous as allosteric sites are often less conserved among the kinase family than the ATP pocket, offering a potential for greater selectivity. nih.govnih.gov Some allosteric inhibitors exhibit a strong negative cooperative relationship with cyclin binding, meaning they preferentially bind to the cyclin-free, inactive form of CDK2. nih.gov
Cdk2/Cyclin inhibitory peptides function as non-ATP competitive inhibitors. mdpi.comacs.org Unlike the majority of small molecule kinase inhibitors that are designed to mimic ATP and bind within its catalytic pocket, these peptides target alternative sites on the CDK2 or Cyclin protein. nih.govmdpi.com This mode of inhibition is a direct consequence of their allosteric binding or their interaction with substrate-docking sites. mdpi.comnih.gov By avoiding the ATP-binding site, these inhibitors circumvent the challenge of achieving selectivity among different kinases, which share highly homologous ATP-binding domains. nih.govmdpi.commdpi.com Research has successfully developed non-ATP competitive peptide mimetics that target the cyclin binding groove to achieve selective inhibition. mdpi.com
A key mechanism for inhibitory peptides is to act as competitive inhibitors of the protein substrate. nih.gov They achieve this by mimicking the docking motifs found in natural CDK2 substrates. The CDK2/Cyclin complex often has specific docking sites, separate from the catalytic site, that recognize and bind substrates. Inhibitory peptides can be designed based on the sequences of these substrate-docking regions. For example, a 20-amino-acid peptide known as CIP, which is derived from a domain in the p53 protein, effectively binds to a CDK2-docking site. nih.gov This binding physically obstructs the natural substrate, p53, from accessing the kinase, thereby inhibiting its phosphorylation. nih.gov Similarly, a 39-residue peptide named Spa310, derived from the RB2/p130 protein, also functions as a competitive inhibitor of substrate binding and CDK2 activity. mdpi.comnih.gov This competitive antagonism effectively blocks the phosphoryl transfer to the intended protein targets. nih.govnih.gov
Table 1: Examples of Substrate-Competitive Inhibitory Peptides
| Peptide Name | Derived From | Mechanism of Action |
|---|---|---|
| CIP | p53 tetramerization domain | Binds to a CDK2-docking site, competitively inhibiting p53 phosphorylation. nih.gov |
| Spa310 | RB2/p130 spacer region | Competes with the RB2/p130 substrate for binding to the CDK2/Cyclin A complex. mdpi.comnih.gov |
| HAKRRLIF | p21Waf1 protein | An octapeptide that mimics a natural substrate to bind the cyclin binding groove. mdpi.com |
Disruption of CDK2/Cyclin Complex Formation
For CDK2 to become active, it must form a heterodimeric complex with a regulatory cyclin partner, such as Cyclin A or Cyclin E. nih.gov Inhibitory peptides can prevent this crucial activation step by physically interfering with the formation of the CDK2/Cyclin complex.
A primary strategy for disrupting the CDK2/Cyclin complex is to target the protein-protein interaction (PPI) interfaces between the two proteins. plos.orgmdpi.comnih.gov These interfaces, such as the cyclin-binding groove on CDK2, are critical for the stable association of the kinase and its activator. acs.orgmdpi.com Peptides derived from natural CDK-interacting proteins, like p21, can be engineered to bind with high affinity to these grooves. mdpi.com By occupying this critical interaction surface, the inhibitory peptide sterically hinders the binding of the cyclin protein. mdpi.com Computational analyses have identified specific druggable pockets at the interface of the CDK2/Cyclin A complex that can be targeted to disrupt their interaction. mdpi.comnih.gov This disruption prevents the initial activation signal, keeping CDK2 in its inactive state. nih.gov
The binding of an inhibitory peptide to CDK2 can induce significant conformational changes in the kinase's structure, which can prevent cyclin association or destabilize the existing complex. plos.orgmdpi.com CDK activation by cyclin binding involves a series of precise structural rearrangements, particularly in a region known as the T-loop or activation segment. mdpi.comnih.gov Inhibitory peptides can bind to allosteric sites that trigger a conformational shift in the T-loop, moving it to a position that occludes the cyclin-binding site or is otherwise incompatible with an active state. plos.orgmdpi.com Molecular dynamics simulations have shown that the binding of an inhibitor can cause a partial conformational rotation of the CDK, which in turn forces the cyclin to release the T-loop and dissociate from the kinase. youtube.com This mechanism effectively "breaks" the active complex, leading to a complete loss of kinase activity. plos.org
Table 2: Summary of Cdk2/Cyclin Inhibitory Peptide Mechanisms
| Mechanism Category | Specific Action | Key Effect |
|---|---|---|
| Direct Inhibition | Allosteric Binding | Stabilizes an inactive CDK2 conformation. nih.govnih.gov |
| Non-ATP Competitive Binding | Binds to sites other than the ATP pocket, offering higher selectivity. mdpi.commdpi.com | |
| Substrate Competition | Mimics natural substrates to block their access to the kinase active site. nih.gov | |
| Complex Disruption | Targeting PPI Interfaces | Physically blocks the interaction surface required for cyclin binding. mdpi.comnih.gov |
| Inducing Conformational Change | Alters CDK2 structure (e.g., T-loop) to prevent or reverse cyclin association. plos.orgmdpi.comyoutube.com |
Specificity of Peptide-CDK2/Cyclin Interactions
The efficacy and potential therapeutic utility of Cdk2/cyclin inhibitory peptides are heavily reliant on their specificity. An ideal inhibitor would selectively target Cdk2 over other cyclin-dependent kinases and may even exhibit preferential inhibition of Cdk2 when complexed with a specific cyclin partner.
Cdk2 forms complexes with both cyclin E and cyclin A to regulate the G1/S transition and S phase progression, respectively. nih.gov Research has shown that the specific cyclin partner can influence the substrate specificity of the Cdk2 complex. nih.gov This suggests that inhibitory peptides could be designed to differentially target these two complexes.
Studies using synthetic peptides have demonstrated that differences in substrate affinity between Cdk2-cyclin A and Cdk2-cyclin E can be influenced by specific amino acid residues within the peptide sequence. nih.gov For instance, the presence of a proline residue at certain positions relative to the phosphorylation site can alter the peptide's affinity for each complex. nih.gov Furthermore, the type of basic amino acid within the substrate motif also plays a role in this differential recognition. nih.gov This differential binding provides a basis for developing inhibitors with a preference for either the Cdk2/cyclin A or the Cdk2/cyclin E complex, allowing for more targeted intervention in the cell cycle. Some inhibitors have shown the potential to be exquisitely selective for the CDK2-cyclin E1 complex. biorxiv.org
The inhibitory action of peptides can also be substrate-dependent. A notable example is the differential effect on the phosphorylation of histone H1 versus the Retinoblastoma protein (pRb). Some peptide inhibitors effectively block the phosphorylation of pRb and other substrates containing a specific "RXL" motif, while having a minimal effect on the phosphorylation of histone H1. nih.gov
This substrate-specific inhibition is linked to the mechanism of substrate recruitment. Substrates like pRb often contain a docking site, such as the RXL motif, which binds to a hydrophobic patch on the cyclin subunit, separate from the kinase's active site. nih.gov This interaction is crucial for efficient phosphorylation. Inhibitory peptides that mimic this docking motif can competitively block the binding of these substrates, thereby preventing their phosphorylation. Histone H1, which lacks this strong docking motif, is phosphorylated less efficiently and its phosphorylation is not significantly affected by these docking-site-blocking peptides. nih.gov This highlights a sophisticated level of regulation where inhibitors can be tailored to spare certain Cdk2 functions while targeting others.
A critical aspect of a Cdk2 inhibitor's profile is its selectivity against other members of the CDK family, such as CDK1, CDK4, CDK6, and CDK9. High selectivity is desirable to minimize off-target effects. Many small molecule inhibitors initially identified as Cdk2 inhibitors have shown activity against multiple CDKs. nih.govnih.gov However, peptide-based inhibitors can offer a higher degree of specificity.
For example, a peptide derived from the PSTAIRE helix of Cdk2 was designed to specifically inhibit the CDK2/Cyclin A complex. researchgate.net Similarly, the cdk inhibitor p16INK4A demonstrates high specificity for CDK4/6, while a dominant-negative form of cdk2 (cdk2DN) specifically inhibits cyclin E-cdk2 complexes. nih.gov This demonstrates that by targeting unique structural features or protein-protein interaction sites, it is possible to achieve significant selectivity. The development of inhibitors that can distinguish between the highly homologous CDK family members remains a key challenge and a major focus of research. nih.gov
| Inhibitor Type | Primary Target(s) | Other Targeted CDKs | Reference |
| Peptide from Cdk2 PSTAIRE helix | CDK2/Cyclin A | High specificity | researchgate.net |
| p16INK4A | CDK4/6 | Low activity against other CDKs | nih.gov |
| cdk2DN | Cyclin E-CDK2 | High specificity | nih.gov |
| Flavopiridol | CDK9 | CDK1, CDK2, CDK4, CDK6 | nih.gov |
| Roscovitine | CDK2 | CDK1, CDK5, CDK7, CDK9 | nih.gov |
Molecular Determinants of Peptide Recognition and Binding
The interaction between an inhibitory peptide and the Cdk2/cyclin complex is governed by specific molecular features on both the peptide and the protein complex. Understanding these determinants is crucial for the rational design of more potent and selective inhibitors.
Several key motifs and structural elements are involved in the recognition and binding of inhibitory peptides.
RXL/KXL Motifs: A prominent feature found in many Cdk2 substrates and inhibitors is the RXL (or KXL) motif. nih.govnih.gov This motif binds to a conserved hydrophobic patch on the surface of cyclin A, which is distinct from the Cdk2 active site. nih.gov The arginine (R) or lysine (B10760008) (K) residue of this motif often forms an ionic interaction with a glutamate (B1630785) residue (Glu220) on the cyclin. nih.gov The leucine (B10760876) (L) residue fits into a hydrophobic pocket. The residues flanking this core motif can also contribute to binding affinity and specificity. nih.gov
αC-helix: The αC-helix of Cdk2 is a critical regulatory element. nih.gov Its proper positioning is essential for catalytic activity and is stabilized by cyclin binding. nih.govyoutube.com Peptides that disrupt the interaction between the αC-helix and the cyclin can act as potent inhibitors. For instance, a peptide derived from the α5 helix of cyclin A can inhibit Cdk2 by competing with its natural substrate. researchgate.net
T-loop: The activation loop, or T-loop, of Cdk2 must be phosphorylated and adopt an extended conformation for the kinase to be fully active. nih.gov The binding of a cyclin forces the T-loop to move out of the active site cleft, making it accessible for phosphorylation. youtube.com Inhibitory peptides can influence the conformation of the T-loop, either directly or allosterically, to prevent kinase activation.
The binding of inhibitory peptides is a dynamic process involving a network of interactions with specific residues on both Cdk2 and its cyclin partner.
Cyclin Residues: The hydrophobic patch on cyclins that recognizes the RXL motif is a key interaction hub. nih.gov In cyclin A, residues within this patch, such as those in the MRAIL sequence, are critical for binding proteins with RXL motifs. nih.gov Mutations in this region can abolish the binding of these substrates and inhibitors without affecting the Cdk2-cyclin A interaction itself. nih.gov The arginine of the RXL motif interacts with a specific glutamate residue on the cyclin. nih.gov The backbone amide groups of the peptide can also form hydrogen bonds with various side chains of the cyclin, including W217 and Q254 in cyclin A. acs.org
Cellular and Molecular Effects of Cdk2/cyclin Inhibitory Peptides in Research Models
Modulation of Cell Cycle Progression
Cdk2 activity is fundamental for the progression of cells through the G1/S and S phases of the cell cycle. wikipedia.org In association with cyclin E, Cdk2 is required for the transition from G1 to S phase. wikipedia.org Subsequently, the Cdk2/cyclin A complex is necessary for the progression through the S phase. wikipedia.org Consequently, the introduction of Cdk2/cyclin inhibitory peptides profoundly disrupts the normal cell cycle sequence, leading to arrest at specific checkpoints.
Induction of G1/S Phase Arrest
The transition from the G1 phase to the S phase represents a critical checkpoint, and its regulation is a primary function of the Cdk2/cyclin E complex. wikipedia.org Research has consistently shown that inhibiting Cdk2 activity leads to a block at this juncture. Studies using cell-permeable Cdk2/cyclin inhibitory peptides have demonstrated that in non-transformed cells, the primary response to Cdk2 inhibition is a halt in cell cycle progression at the G1/S boundary. nih.gov When quiescent, non-transformed cells were stimulated to re-enter the cell cycle in the presence of a Cdk2 inhibitory peptide, they arrested in the G1/S phase without signs of apoptosis. nih.gov This aligns with earlier findings where microinjection of Cdk2 inhibitory antibodies also resulted in a G1 arrest. nih.gov This effect stems from the inability of the cell to phosphorylate key substrates, such as the retinoblastoma protein (pRb), which in its hypophosphorylated state keeps the E2F transcription factors repressed, preventing the expression of genes required for DNA synthesis. nih.gov
Induction of S-Phase Arrest
While G1/S arrest is a common outcome, Cdk2 inhibition can also impede progression through the S phase, where the Cdk2/cyclin A complex is active. nih.gov In certain experimental models, the primary effect observed is an accumulation of cells within the S phase. For instance, studies using inducible expression of a dominant-negative form of Cdk2 (Cdk2-dn) in human cells found that while a G1/S arrest could be induced, the more prominent effect under normal culture conditions was an arrest of cells with S and G2/M DNA content. nih.gov This suggests an essential role for Cdk2 not only in initiating DNA synthesis but also in its completion. nih.gov Furthermore, research on the thymidylate synthase inhibitor Tomudex, which leads to a dNTP pool imbalance and a subsequent increase in cyclin E/Cdk2 activity, resulted in an accumulation of cells in the early S phase, coupled with an inhibition of DNA synthesis. nih.gov This indicates that dysregulated Cdk2 activity can negatively regulate DNA replication, causing an S-phase block. nih.gov
Accumulation of Cells in G2/M Phase
Evidence also points to a role for Cdk2 in the G2/M transition. The use of a dominant-negative Cdk2 mutant was shown to cause a significant accumulation of cells in the G2/M phase. nih.gov These arrested cells displayed characteristics of being in the G2 phase, such as uncondensed chromosomes and low levels of cyclin B-associated kinase activity, indicating a failure to enter mitosis. nih.gov This G2 arrest was distinct from that induced by DNA damage, providing evidence for an essential function of Cdk2 during the G2 phase of the mammalian cell cycle. nih.gov Hyperactivity of the Cyclin A/Cdk2 complex has also been shown to induce a G2/M phase arrest in human cell lines through the ATR-Chk1 checkpoint pathway, which represses Cdk1 activity. exlibrisgroup.com
Interactive Table 1: Effects of Cdk2 Inhibition on Cell Cycle Progression in Research Models
| Inhibitor Type | Cell Model | Primary Effect | Reference |
|---|---|---|---|
| Cdk2/Cyclin Inhibitory Peptide | Non-transformed HaCat cells | G1/S Phase Arrest | nih.gov |
| Dominant-Negative Cdk2 | Human U2OS osteosarcoma cells | S and G2/M Phase Arrest | nih.gov |
| Tomudex (induces Cdk2 activity) | Human A253 squamous carcinoma cells | Early S Phase Arrest | nih.gov |
| Cdk2 Inhibitor (NU6140) | Intestinal epithelial cells (IEC-6) | G1 Arrest | nih.gov |
| Stabilized Cyclin A2 (hyperactivates Cdk2) | Human U2OS and HeLa cells | G2/M Phase Arrest | exlibrisgroup.com |
Induction of Apoptosis
Beyond its role in cell cycle regulation, Cdk2 activity has been critically implicated in the orchestration of apoptosis. The inhibition of Cdk2/cyclin complexes by specific peptides can act as a potent trigger for programmed cell death, particularly in cancer cells. nih.govnih.gov
Preferential Apoptosis in Transformed Cell Lines
A key finding in the study of Cdk2/cyclin inhibitory peptides is their ability to selectively induce apoptosis in transformed (cancerous) cells while having minimal cytotoxic effects on their non-transformed counterparts. nih.gov Research has demonstrated that cell membrane-permeable peptides designed to block Cdk2/cyclin substrate docking sites preferentially caused transformed cells to undergo apoptosis. nih.gov This selective killing offers a therapeutic window and highlights a fundamental difference in the reliance on Cdk2 for survival between normal and cancerous cells. This dependency in cancer cells is often linked to the overexpression of cyclin E, a frequent event in many tumors. mdpi.com
Molecular Pathways and Factors in Peptide-Induced Apoptosis
The induction of apoptosis by Cdk2/cyclin inhibitory peptides is not a random event but is orchestrated through specific molecular pathways that are often dysregulated in cancer cells.
E2F Deregulation: A pivotal factor in the selective killing of transformed cells is the status of the E2F family of transcription factors. nih.gov In normal cells, E2F activity is tightly controlled by the retinoblastoma protein (pRB). nih.gov Many cancers lose pRB function, leading to the constitutive activation, or deregulation, of E2F. nih.gov This deregulation of E2F was found to be sufficient to sensitize cells to the apoptotic effects of Cdk2 inhibitory peptides. nih.gov This suggests a "synthetic lethal" interaction, where the inhibition of Cdk2 is lethal only in the context of pre-existing E2F deregulation, a common hallmark of cancer. nih.gov
Caspase Activation: Caspases, a family of proteases, are the central executioners of apoptosis. The relationship between Cdk2 and caspases is complex. Several studies place Cdk2 activity upstream of caspase activation. nih.govrupress.org Inhibition of Cdk2 was shown to completely protect thymocytes from various apoptotic stimuli, preventing caspase activation. nih.govrupress.org However, other research indicates that Cdk2 activity itself can be dependent on caspases. nih.gov Regardless of its precise position in the cascade, Cdk2 activity appears to be a requisite effector for the full manifestation of apoptosis, including chromatin condensation, acting downstream of the initial caspase activation but necessary for the final nuclear events. nih.gov
p53, Bax, and Mitochondrial Changes: The tumor suppressor protein p53 is a crucial regulator of cell fate. Cdk2 has been shown to function upstream of p53 in response to apoptotic signals, regulating its accumulation and its ability to transactivate pro-apoptotic genes like Bax. nih.govrupress.org Bax, a member of the Bcl-2 family, plays a key role in the mitochondrial pathway of apoptosis. Research has directly linked Cdk2 activity to the mitochondrial translocation of Bax. nih.gov Inhibition of Cdk2 prevents Bax from moving to the mitochondria, thereby blocking the subsequent loss of mitochondrial transmembrane potential and the release of cytochrome c, which are critical steps in the intrinsic apoptotic pathway. nih.gov Thus, Cdk2/cyclin inhibitory peptides can trigger apoptosis by engaging the p53-Bax-mitochondrial axis. nih.govrupress.orgnih.gov
Interactive Table 2: Molecular Factors Implicated in Apoptosis Induced by Cdk2 Inhibition
| Factor | Role/Observation | Research Context | Reference |
|---|---|---|---|
| E2F | Deregulation sensitizes transformed cells to apoptosis by Cdk2 inhibitory peptides. | Synthetic lethality with Cdk2 inhibition in pRB-deficient cells. | nih.gov |
| Caspases | Cdk2 activity is required for full apoptotic execution; acts upstream of caspase activation in some models. | Thymocyte apoptosis, HeLa cells. | nih.govrupress.orgnih.gov |
| p53 | Cdk2 regulates p53 accumulation and transactivation of pro-apoptotic targets. | Thymocyte apoptosis. | nih.govrupress.org |
| Bax | Cdk2 activity is required for the mitochondrial translocation of Bax. | Etoposide-induced apoptosis in HeLa cells. | nih.gov |
| Mitochondria | Cdk2 inhibition prevents the loss of mitochondrial transmembrane potential. | Etoposide-induced apoptosis. | nih.gov |
| Mcl-1 | Cdk2 inhibition down-regulates the anti-apoptotic factor Mcl-1. | Diffuse large B-cell lymphoma cells. | nih.gov |
Compound and Protein Name Reference
| Name | Type |
| Cdk2/Cyclin Inhibitory Peptide I | Peptide Inhibitor |
| AZD5438 | Small Molecule Inhibitor |
| Bax | Protein (Pro-apoptotic) |
| Bcl-2 | Protein (Anti-apoptotic) |
| Cdk1 | Protein (Kinase) |
| Cdk2 | Protein (Kinase) |
| Chk1 | Protein (Kinase) |
| Cyclin A | Protein (Regulatory) |
| Cyclin B | Protein (Regulatory) |
| Cyclin E | Protein (Regulatory) |
| Cytochrome c | Protein (Apoptotic signaling) |
| E2F | Protein (Transcription Factor) |
| Mcl-1 | Protein (Anti-apoptotic) |
| NU6140 | Small Molecule Inhibitor |
| p53 | Protein (Tumor Suppressor) |
| Retinoblastoma protein (pRb) | Protein (Tumor Suppressor) |
| Tomudex (ZD1694) | Small Molecule Inhibitor |
Regulation of Cell Proliferation and Viability
Cdk2/Cyclin inhibitory peptides and related small molecule inhibitors have demonstrated significant effects on the regulation of cell proliferation and viability across various research models, primarily by inducing cell cycle arrest and promoting apoptosis. The specific outcomes often depend on the cellular context and the genetic background of the cells, particularly the status of tumor suppressor genes like p53.
Inhibition of Cdk2 has been shown to be a key mechanism for controlling the proliferation of cancer cells. The aberrant activation of Cdk2 is a common feature in many human cancers, leading to uncontrolled cell division. nih.gov Consequently, inhibiting Cdk2 activity is an attractive therapeutic strategy. For instance, the Cdk2 inhibitor CVT-313 was found to induce apoptosis in several human diffuse large B-cell lymphoma (DLBCL) cell lines. nih.gov This was associated with a decrease in the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of Cdk2, and a downregulation of the anti-apoptotic protein Mcl-1. nih.gov Similarly, depletion of Cdk2 using siRNA also triggered apoptosis in these cells, highlighting the dependency of these cancer cells on Cdk2 for survival. nih.gov
Interestingly, the effect of Cdk2 inhibition on cell viability can be nuanced. In proliferating intestinal epithelial cells (IEC-6), specific inhibition of Cdk2 with the inhibitor NU6140 inhibited proliferation and increased p53 protein levels but did not induce apoptosis on its own. nih.gov In fact, it protected the cells from apoptosis induced by the DNA damaging agent camptothecin (B557342) (CPT). nih.gov This suggests that in non-cancerous proliferating cells, Cdk2 inhibition can uncouple the processes of proliferation and apoptosis in a p53-dependent manner. nih.gov
The cellular response to Cdk2 inhibition is also linked to the regulation of other cell cycle proteins. For example, the diketopiperazine derivative, compound 5-3, which inhibits Cdk2 among other kinases, caused a dose-dependent G1 arrest in FLT3-ITD mutant acute myeloid leukemia (AML) cells. mdpi.com This was accompanied by a decrease in the levels of several cell cycle-related proteins, including Cdk2 and Cyclin B1. mdpi.com Furthermore, this compound induced significant apoptosis in these AML cells. mdpi.com
Another peptide inhibitor, Cdk2/Cyclin Inhibitory Peptide II, has been shown to effectively kill U2OS osteosarcoma cells in a dose-dependent fashion, further illustrating the potential of targeting the Cdk2/Cyclin complex to reduce cancer cell viability. medchemexpress.com
The following table summarizes the effects of various Cdk2 inhibitors on cell proliferation and viability in different research models.
| Inhibitor/Method | Cell Line/Model | Effect on Proliferation | Effect on Viability | Key Molecular Changes |
| CVT-313 | Human DLBCL cells (LY3, LY8, LY18) | Inhibition | Induces apoptosis | Reduced Rb phosphorylation, Mcl-1 downregulation. nih.gov |
| Cdk2 siRNA | Human DLBCL cells (LY3, LY8, LY18) | Inhibition | Induces apoptosis | Mcl-1 downregulation. nih.gov |
| NU6140 | Proliferating IEC-6 cells | Inhibition | No apoptosis, protective against CPT-induced apoptosis | Increased p53 protein and activity. nih.gov |
| Compound 5-3 | FLT3-ITD mutant AML cells (MV4-11) | G1 phase arrest | Induces apoptosis | Decrease in Cdk2 and Cyclin B1 levels. mdpi.com |
| Cdk2/Cyclin Inhibitory Peptide II | U2OS osteosarcoma cells | Inhibition | Dose-dependent cell killing | Not specified. medchemexpress.com |
Effects on DNA Replication and Associated Pathways
The Cdk2/Cyclin E and Cdk2/Cyclin A complexes are central regulators of the initiation and progression of DNA replication during the S phase of the cell cycle. nih.govyoutube.com Consequently, inhibitory peptides targeting these complexes can profoundly impact DNA synthesis and associated pathways, often leading to replication stress and genomic instability, which can be harnessed for therapeutic purposes in cancer.
Cdk2, in conjunction with its cyclin partners, phosphorylates several key proteins essential for DNA replication. nih.gov The Cdk2/Cyclin E complex, in particular, is crucial for the transition from the G1 to the S phase and for initiating DNA synthesis. allenpress.com It plays a role in the assembly of the pre-initiation complex at replication origins. nih.gov Later in the S phase, the Cdk2/Cyclin A complex is required to maintain DNA replication. nih.govnih.gov
Inhibition of Cdk2 activity can therefore disrupt these carefully orchestrated events. Studies using a Cdk2 knockin mutation (Cdk2AF) that prevents its inhibitory phosphorylation have revealed the critical role of regulating Cdk2 activity during S phase. washington.edu Cells with this mutation exhibited premature S-phase entry and abnormal DNA replication. washington.edu Crucially, when these cells were exposed to replication stress, they accumulated irreparable DNA damage and permanently exited the cell cycle. washington.edu This highlights that proper regulation of Cdk2 activity is essential for the replication stress checkpoint response. washington.edu
Overexpression or hyperactivation of Cyclin E/Cdk2, as seen in many cancers, can lead to replication stress by interfering with the normal process of DNA synthesis. nih.gov This can manifest as impaired replication fork progression and the generation of double-strand breaks. nih.gov Conversely, inhibiting Cdk2 can also disrupt DNA replication. For example, in vitro studies using SV40 DNA replication as a model system have shown that immunodepletion of Cyclin A from S phase cell extracts reduces replication activity. nih.gov This activity can be restored by adding back purified Cdk2-Cyclin A kinase, demonstrating the specific requirement for this complex. nih.gov
The thymidylate synthase inhibitor Tomudex, which induces a dNTP pool imbalance and inhibits DNA synthesis, was found to cause an increase in Cyclin E and Cdk2 protein expression and kinase activities. nih.gov This suggests a complex feedback mechanism where the inhibition of DNA replication can lead to the activation of Cdk2, which in this context, appears to be associated with cell cycle arrest rather than promoting DNA synthesis. nih.gov These findings indicate that while Cdk2/Cyclin complexes are essential for DNA replication, their inhibition or dysregulation can halt this process and trigger downstream pathways leading to cell cycle arrest or cell death.
The table below outlines the effects of Cdk2/Cyclin inhibition or dysregulation on DNA replication.
| Condition/Inhibitor | Research Model | Effect on DNA Replication | Associated Pathway Effects |
| Cdk2AF knockin mutation | Human cells | Abnormal DNA replication, premature S-phase entry | Accumulation of irreparable DNA damage under replication stress, permanent cell cycle exit. washington.edu |
| Cyclin A immunodepletion | Human S phase cell extracts (in vitro SV40 replication) | Decreased replication | Activity restored by purified Cdk2-Cyclin A, but not Cyclin E or B. nih.gov |
| Tomudex (thymidylate synthase inhibitor) | In vitro cell models | Inhibition of DNA synthesis | Increased Cyclin E and Cdk2 protein expression and kinase activities, cell cycle arrest. nih.gov |
| Cyclin E overexpression | Cell models | Impaired replication fork progression, premature termination of replication forks | Fork collapse and double-strand breaks. nih.gov |
Applications of Cdk2/cyclin Inhibitory Peptides in Preclinical Research
Contributions to Cancer Biology Research
The study of Cdk2/cyclin inhibitory peptides has significantly advanced our understanding of cancer. Their ability to modulate a key regulator of cell cycle progression has made them instrumental in dissecting the mechanisms of cancer cell proliferation, identifying vulnerabilities, and exploring new treatment paradigms.
Investigating Cancer Cell Susceptibility and Resistance to CDK2 Inhibition
Preclinical studies have utilized Cdk2/cyclin inhibitory peptides and small molecule inhibitors to probe the factors that determine whether a cancer cell is sensitive or resistant to CDK2 inhibition. A crucial factor identified is the genetic background of the tumor. For instance, cancer cells with an amplification of the CCNE1 gene, which encodes for cyclin E1, have shown heightened sensitivity to CDK2 inhibitors. aacrjournals.orgnih.gov This is because the overexpression of cyclin E leads to a dependency on CDK2 for cell cycle progression. aacrjournals.orgnih.gov In ovarian cancer models with CCNE1 amplification, selective CDK2 inhibitors have demonstrated significant antitumor activity. aacrjournals.org
Conversely, resistance to CDK2 inhibitors can arise through various mechanisms. Preclinical research suggests that upregulation of the CDK2 target protein can confer resistance. allenpress.com Another identified mechanism is preexisting cellular polyploidy. allenpress.com Understanding these resistance mechanisms is critical for the development of more effective and durable therapeutic strategies.
Strategies for Overcoming Resistance to Other CDK Inhibitors (e.g., CDK4/6 Inhibitors)
A significant area of preclinical research focuses on using CDK2 inhibitors to overcome resistance to CDK4/6 inhibitors, which are a standard of care for certain types of breast cancer. nih.govyoutube.com Resistance to CDK4/6 inhibitors often involves the activation of alternative cell cycle pathways, frequently driven by cyclin E-CDK2. nih.govnih.gov Preclinical models have shown that in cells that have developed resistance to CDK4/6 inhibitors, the addition of a CDK2 inhibitor can re-sensitize the cells to treatment and inhibit their growth. elifesciences.org
For example, in hormone receptor-positive (HR+)/HER2- breast cancer models that have become resistant to the CDK4/6 inhibitor palbociclib, subsequent treatment with a CDK2 inhibitor has shown to be effective. nih.gov This suggests that a sequential or combination approach involving both CDK4/6 and CDK2 inhibition could be a promising strategy to combat resistance. elifesciences.org The rationale is that by blocking both major G1/S transition kinases, a more complete and durable cell cycle arrest can be achieved. youtube.com
Development of Combination Research Therapies
The potential of Cdk2/cyclin inhibitory peptides and small molecule inhibitors is being extensively explored in combination with other anticancer agents in preclinical settings. The goal is to achieve synergistic effects, where the combination is more effective than either agent alone.
One promising combination is with DNA damaging agents. In high-grade serous ovarian cancer cells with CCNE1 amplification, CDK2 inhibition has been shown to synergize with DNA damaging agents like etoposide (B1684455) and carboplatin. aacrjournals.orgnih.gov This is because CDK2 is involved in the repair of DNA damage, and its inhibition can leave cancer cells more vulnerable to the effects of chemotherapy. nih.gov
Another area of active investigation is the combination of CDK2 inhibitors with PARP inhibitors, particularly in cancers with deficiencies in DNA repair pathways like BRCA mutations. allenpress.com Preclinical studies in mouse models have demonstrated that combining a CDK2 inhibitor with a PARP inhibitor can lead to tumor regression. allenpress.com
Furthermore, combinations with immunotherapy are also being explored. Some preclinical data suggests that CDK inhibitors can enhance the anti-tumor immune response, opening up possibilities for combining CDK2 inhibition with immune checkpoint blockers. nih.gov
Studies in Specific Cancer Models (e.g., Breast Cancer, Ovarian Cancer, Osteosarcoma, Lung Cancer, Leukemia)
The preclinical efficacy of targeting CDK2 has been evaluated in a variety of cancer models:
Breast Cancer: In breast cancer cell lines, including those resistant to anti-estrogen therapies, dual inhibitors of CDK1 and CDK2 have been shown to induce cell cycle arrest and death. nih.gov This highlights the potential of CDK2 inhibition as a treatment for endocrine-resistant breast cancer. nih.gov Preclinical studies have also demonstrated the anti-tumor activity of CDK2 inhibitors as single agents and in combination with endocrine therapy in HR+/HER2- breast cancer models. youtube.com
Ovarian Cancer: As mentioned earlier, ovarian cancers with CCNE1 amplification are particularly sensitive to CDK2 inhibition. aacrjournals.orgnih.gov Preclinical studies have shown that CDK2 inhibitors can significantly prolong the survival of mice with ovarian tumors that overexpress cyclin E1. nih.gov
Leukemia: Preclinical studies in leukemia models have also shown promise. For instance, mice with a CDK2-reliant leukemia xenograft treated with a CDK2 inhibitor survived significantly longer than control mice. allenpress.com
Other Cancers: The role of CDK2 is being investigated in other cancers as well. For example, auxin, a plant hormone, has been shown to induce G1 phase cell-cycle arrest in human lung cancer cells through the downregulation of CDK2 activity. mdpi.com
Research in Other Disease Contexts
While the primary focus of Cdk2/cyclin inhibitory peptide research has been in oncology, their potential applications extend to other fields.
Male Contraception Research
Emerging preclinical research has identified CDK2 as a potential target for the development of a non-hormonal male contraceptive. The rationale is that CDK2 plays a crucial role in spermatogenesis, the process of sperm production. Inhibiting CDK2 could therefore disrupt sperm development and lead to infertility without affecting hormone levels. While this research is still in its early stages, it represents an innovative and exciting potential application for Cdk2/cyclin inhibitory peptides and small molecule inhibitors. nih.gov
Studies on Human Immunodeficiency Virus 1 (HIV-1) Replication
The replication of Human Immunodeficiency Virus 1 (HIV-1) is intricately linked with the host cell's cycle machinery. Cyclin-dependent kinases (CDKs), particularly Cdk2, have been identified as crucial cellular factors that the virus manipulates to facilitate its own replication. Research has demonstrated that the HIV-1 Tat protein, a potent trans-activator of viral gene expression, relies on the activity of cellular CDKs. Specifically, the phosphorylation of the C-terminal domain of RNA polymerase II by complexes such as Cdk2/Cyclin E is a critical step for efficient viral transcription. nih.gov
Inhibition of Cdk2 activity has emerged as a potential strategy to suppress HIV-1 replication. Studies have shown that chemical inhibitors of CDKs can effectively block HIV-1 transcription. nih.gov This inhibition has been observed in latently infected T cells and monocytes, suggesting that targeting Cdk2 could be a viable approach to disrupt viral latency. nih.gov
Furthermore, peptide-based inhibitors have been designed to specifically interfere with the interaction between Cdk2 and its regulatory partners or substrates. For instance, peptide analogs of the HIV-1 Tat protein have been computationally designed to dock at the cyclin-binding groove of Cdk2. nih.gov These peptides have been shown to inhibit the association of Cdk2 with the HIV-1 promoter, leading to a decrease in kinase activity and subsequent inhibition of viral gene expression and replication. nih.gov One such study demonstrated that a specifically designed peptide, LAALS, could dissociate the Cdk2 complex and reduce kinase activity in vitro. nih.gov This approach highlights the potential of Cdk2/cyclin inhibitory peptides as specific tools to combat HIV-1 replication by targeting essential host-virus interactions.
Investigations in Platelet Biology and Function
Recent research has unveiled a novel role for Cdk2 beyond cell cycle regulation, extending its influence to the intricate processes of platelet biology and function. Studies have shown that Cdk2-containing complexes are present in human platelets and are integral to their signaling pathways. biorxiv.org The kinase activity of Cdk2 is required for critical platelet functions, including thrombin-mediated platelet aggregation, augmented granule release, and integrin activation. biorxiv.org This places Cdk2 in a pivotal position early in the signaling cascade of platelet activation. biorxiv.org
A key mechanism through which Cdk2 exerts its effects in platelets is by regulating protein phosphatase 1 (PP1), a key enzyme responsible for dephosphorylation events in cells. biorxiv.org Upon platelet stimulation by agonists like thrombin, activated Cdk2 binds to and inhibits PP1. biorxiv.org This inhibition is achieved through the phosphorylation of the PPP1CA catalytic unit at threonine 320. biorxiv.org By inhibiting PP1, Cdk2 effectively amplifies kinase cascades downstream of platelet agonists, thereby promoting platelet activation. biorxiv.org
The use of a Cdk2 inhibitory peptide has been instrumental in elucidating this pathway. In experimental settings, the Cdk2 inhibitory peptide was shown to prevent the activation of Erk (extracellular signal-regulated kinase), a downstream target in the platelet activation pathway, in thrombin-exposed platelets. biorxiv.org This effect was demonstrated to be dependent on PP1, as the rescue of Erk activation from the Cdk2 blockade could be achieved using a PP1 inhibitor. biorxiv.org These findings underscore the utility of Cdk2 inhibitory peptides in dissecting the molecular mechanisms governing platelet function and identify a novel Cdk2/PP1 axis as a critical regulatory node. biorxiv.org
Research on Hypoxia-Induced Apoptosis in Cardiomyocytes
Cardiomyocytes, being terminally differentiated cells, have largely withdrawn from the cell cycle. However, they express cell-cycle regulatory proteins that can play a role in apoptosis. In the context of cardiac injury, such as that induced by hypoxia, the involvement of these proteins in programmed cell death pathways has been a subject of intense investigation.
Studies have revealed that exposure of primary rat cardiomyocytes to severe hypoxic conditions leads to a significant increase in apoptosis. nih.govahajournals.org This increase in cell death is accompanied by a time-dependent accumulation of Cyclin A protein and a corresponding increase in the activity of Cyclin A-associated kinase, which is primarily Cdk2. nih.govahajournals.org Conversely, the activity of Cyclin E-associated kinase does not show a similar increase under hypoxic conditions. nih.govahajournals.org
The critical role of Cdk2 in this apoptotic pathway has been demonstrated through the use of dominant-negative Cdk2 adenovirus. nih.govahajournals.org Infection with this adenovirus, which specifically inhibits Cdk2 activity, was found to suppress hypoxia-induced apoptosis in cardiomyocytes. nih.govahajournals.org Furthermore, the forced expression of Cyclin A via an adenovirus was sufficient to induce apoptosis in a significant percentage of cardiomyocytes, confirming the pro-apoptotic role of the Cyclin A/Cdk2 complex in this cell type. nih.govahajournals.org The mechanism appears to involve the activation of caspase-3 and the subsequent cleavage of the Cdk inhibitor p21Cip1/Waf1, which would further unleash Cdk2 activity. nih.govahajournals.org These findings establish that the activation of Cyclin A/Cdk2 is a key mediator of hypoxia-induced apoptosis in cardiomyocytes, and Cdk2 inhibitory peptides can serve as valuable research tools in studying these pathological processes. nih.govahajournals.orgahajournals.org
| Experimental Condition | Key Finding | Reference |
| Hypoxia (24 hours) | ~40% increase in cardiomyocyte apoptosis. | nih.govahajournals.org |
| Hypoxia | Time-dependent accumulation of Cyclin A protein. | nih.govahajournals.org |
| Hypoxia | Increased activity of Cyclin A-associated kinase. | nih.govahajournals.org |
| Infection with dominant-negative Cdk2 adenovirus | Inhibition of hypoxia-induced apoptosis. | nih.govahajournals.org |
| Infection with Cyclin A adenovirus | Induction of apoptosis in 63±12% of cardiomyocytes. | nih.govahajournals.org |
Utility as Molecular Probes and Tools
Dissecting Specific Protein-Protein Interactions in Signal Transduction
Cdk2/cyclin inhibitory peptides have proven to be invaluable tools for dissecting specific protein-protein interactions within signal transduction pathways. These peptides are often derived from naturally occurring Cdk inhibitors or substrate recognition motifs, allowing them to competitively block the binding of Cdk2/cyclin complexes to their downstream targets. nih.gov
For example, an eight-residue peptide derived from the transcription factor E2F1 was identified to effectively block the binding of both Cyclin A-Cdk2 and Cyclin E-Cdk2 complexes to E2F1 and the Cdk inhibitor p21. nih.gov Similarly, short peptides from other proteins like p107 and p130, which contain similar recognition motifs, also demonstrated the ability to bind to Cdk2/cyclin complexes. nih.gov This specific inhibition of substrate binding, without necessarily targeting the ATP-binding pocket of the kinase, allows researchers to probe the functional consequences of individual protein-protein interactions.
Elucidating Substrate Specificity of CDK2
Cdk2/cyclin inhibitory peptides have been instrumental in elucidating the substrate specificity of Cdk2. The phosphorylation of target proteins by Cdk2 is not solely determined by the catalytic activity of the kinase but also by the specific recognition of substrates by the Cdk2/cyclin complex.
The optimal amino acid sequence for recognition by Cdk2/Cyclin A has been established as -Ser/Thr(0)-Pro(+1)-Lys(+2)-Lys(+3)-. nih.gov The importance of each residue in this motif has been quantified using synthetic peptide substrates. For instance, substituting the Proline at the +1 position with Alanine results in a staggering 2000-fold decrease in the catalytic efficiency of Cdk2/Cyclin A. nih.gov Similarly, substitutions at the +2 and +3 positions also significantly impair phosphorylation. nih.gov
Interestingly, many physiological substrates of Cdk2/Cyclin A and Cdk2/Cyclin E deviate from this optimal sequence, often lacking the Lysine (B10760008) at the +2 position. nih.gov These suboptimal phosphorylation sites are typically associated with a distinct cyclin-binding (Cy) motif located elsewhere in the substrate protein. nih.gov This motif compensates for the poor catalytic efficiency of the phosphorylation site by enhancing the binding affinity of the substrate to the cyclin subunit. nih.gov
Cdk2/cyclin inhibitory peptides, designed based on these recognition motifs, can be used to probe the kinetic basis of substrate recognition. By comparing the inhibitory potency of peptides with optimal versus suboptimal phosphorylation site sequences, researchers can gain insights into how the Cy motif contributes to substrate binding and phosphorylation. nih.gov These studies have revealed that for suboptimal substrates, the Cy motif increases catalytic efficiency primarily by increasing substrate affinity (lowering Km) without affecting the catalytic turnover rate (kcat). nih.gov This detailed understanding of Cdk2 substrate specificity, facilitated by the use of specific inhibitory peptides, is crucial for identifying novel Cdk2 substrates and for designing highly specific inhibitors.
| Amino Acid Substitution in Peptide Substrate | Fold Impairment in Catalytic Efficiency (kcat/Km) | Reference |
| Pro+1 → Ala | 2000 | nih.gov |
| Lys+2 → Ala | 10 | nih.gov |
| Lys+3 → Ala | 150 | nih.gov |
Studying Cell Cycle Plasticity and Adaptation Mechanisms
The use of Cdk2 inhibitors, including inhibitory peptides, has been crucial in uncovering the remarkable plasticity and adaptive mechanisms of the cell cycle. While Cdk2 is considered a core cell cycle kinase, studies with specific inhibitors have revealed that cells can adapt to its acute inhibition and continue to proliferate. nih.gov
Upon treatment with a Cdk2 inhibitor, cells initially show a rapid decrease in the phosphorylation of Cdk2 substrates. nih.gov However, within a few hours, this phosphorylation rebounds, indicating that the cells have adapted to the presence of the inhibitor. nih.gov This adaptation is not due to the compensatory activity of Cdk1, as is observed in Cdk2 knockout models. nih.gov Instead, the activity of Cdk4/6 plays a critical role in this adaptive response. nih.gov
In the presence of a Cdk2 inhibitor, Cdk4/6 activity is maintained, which in turn sustains the hyperphosphorylation of the retinoblastoma protein (Rb1). nih.gov This keeps the E2F transcription program active, leading to the continued expression of genes required for cell cycle progression, including Cyclin A2. nih.gov The sustained expression of Cyclin A2 enables the re-activation of Cdk2, even in the presence of the inhibitor, allowing the cell cycle to proceed. nih.gov
These findings, which have been elucidated through the use of specific Cdk2 inhibitors, highlight the intrinsic plasticity of the cell cycle machinery. They demonstrate that the cell cycle is not a rigid, linear pathway but rather a robust and adaptable network that can rewire itself in response to perturbations. The use of Cdk2/cyclin inhibitory peptides as research tools allows for the temporal dissection of these adaptive mechanisms, providing valuable insights into the complex interplay between different CDKs and their roles in maintaining proliferative programs. This knowledge is critical for developing more effective therapeutic strategies that can overcome drug adaptation in cancer cells. nih.gov
Methodologies for Studying Cdk2/cyclin Inhibitory Peptides
In Vitro Kinase Activity Assays
To directly measure the inhibitory effect of peptides on the enzymatic activity of the Cdk2/cyclin complex, researchers utilize in vitro kinase activity assays. These assays quantify the phosphorylation of a substrate by the Cdk2/cyclin kinase. A common approach involves the use of a purified recombinant Cdk2/cyclin A or Cdk2/cyclin E complex. promega.com The assay typically includes the kinase, a specific peptide substrate (such as a derivative of Histone H1), and adenosine (B11128) triphosphate (ATP), often radiolabeled or modified to allow for detection. bpsbioscience.compromega.com
The extent of phosphorylation is measured, and a decrease in this activity in the presence of an inhibitory peptide indicates its potency. nih.gov A widely used format for these assays is the 96-well plate, which allows for high-throughput screening of multiple peptide inhibitors at various concentrations. bpsbioscience.com The results are often expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. nih.govmdpi.com For example, the ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity. promega.com
| Component | Description | Example | Reference |
|---|---|---|---|
| Kinase Source | Purified recombinant Cdk2 complexed with its cyclin partner. | Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1. | promega.comnih.gov |
| Substrate | A molecule that is phosphorylated by the Cdk2/cyclin complex. | Histone H1 peptide, CDK substrate peptide 1. | promega.comnih.gov |
| Phosphate (B84403) Donor | Provides the phosphate group for the phosphorylation reaction. | Adenosine Triphosphate (ATP). | bpsbioscience.com |
| Detection Method | Method to quantify the phosphorylation event or a byproduct. | Radiolabeling (32P-ATP), Luminescence (ADP-Glo™). | promega.com |
Cell-Based Functional Assays
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to understand the effects of these peptides within a biological context. These functional assays assess the impact of the inhibitory peptides on cellular processes such as viability, proliferation, and the cell cycle.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are fundamental in determining the cytostatic or cytotoxic effects of Cdk2/cyclin inhibitory peptides. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric assay where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. creative-biogene.com The amount of formazan is proportional to the number of living cells. creative-biogene.com
A more recent and often preferred alternative is the Cell Counting Kit-8 (CCK-8) assay. creative-biogene.comdojindo.com This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a yellow-colored formazan dye that is soluble in the culture medium. dojindo.com The CCK-8 assay is considered more sensitive and less toxic than the MTT assay and does not require a solubilization step, making it more suitable for high-throughput screening. creative-biogene.comdojindo.com The results from these assays can be used to determine the GI50 (concentration for 50% growth inhibition) of the inhibitory peptide. acs.org
| Feature | MTT Assay | CCK-8 Assay | Reference |
|---|---|---|---|
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. | Reduction of water-soluble WST-8 to a soluble yellow formazan dye by cellular dehydrogenases. | creative-biogene.comdojindo.com |
| Product Solubility | Insoluble formazan crystals require a solubilization step. | Soluble formazan dye. | creative-biogene.comdojindo.com |
| Sensitivity | Generally lower than CCK-8. | Higher sensitivity. | dojindo.com |
| Toxicity | Can be toxic to cells. | Low toxicity, allowing for longer incubation times. | nih.govabcam.com |
| Throughput | Less compatible with high-throughput screening due to the extra solubilization step. | Well-suited for high-throughput screening. | creative-biogene.com |
Cell Cycle Distribution Analysis via Flow Cytometry (e.g., Propidium (B1200493) Iodide Staining, BrdUrd Staining)
To investigate how Cdk2/cyclin inhibitory peptides affect cell cycle progression, flow cytometry is the method of choice. auctoresonline.org This technique allows for the analysis of the DNA content of individual cells within a population. abcam.com
Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent intercalating agent that stains DNA. abcam.com By staining cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. nih.gov Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. abcam.com Treatment with a Cdk2 inhibitor is expected to cause an accumulation of cells in the G1 phase or an arrest at the G1/S transition.
Bromodeoxyuridine (BrdU) Staining: For a more detailed analysis of the S phase, BrdU staining can be employed. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase. nih.gov By using an antibody against BrdU in conjunction with a DNA content stain like PI, it is possible to precisely identify and quantify the population of cells actively replicating their DNA. auctoresonline.org This method can reveal delays or blocks in DNA synthesis induced by the inhibitory peptides. auctoresonline.org
Apoptosis Detection Assays (e.g., Nuclear Condensation, Subdiploid DNA Content, Caspase Activity)
In addition to inhibiting proliferation, Cdk2/cyclin inhibitory peptides can also induce apoptosis, or programmed cell death. Several assays can be used to detect and quantify apoptosis.
Nuclear Condensation: A hallmark of apoptosis is the condensation of chromatin in the nucleus. This can be visualized by staining cells with DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) and observing them under a fluorescence microscope.
Subdiploid DNA Content: During apoptosis, cellular DNA is cleaved into smaller fragments. When stained with a DNA dye like propidium iodide and analyzed by flow cytometry, apoptotic cells appear as a population with less than the G1 amount of DNA, often referred to as the "sub-G1" peak. nih.gov
Caspase Activity: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3, can provide a direct indication of apoptosis induction. nih.gov This can be done through colorimetric or fluorometric assays using specific caspase substrates or through western blotting to detect the cleaved, active form of the caspase. mdpi.comnih.gov
Biochemical and Biophysical Characterization Techniques
To gain a deeper understanding of the molecular interactions between the inhibitory peptides and the Cdk2/cyclin complex, various biochemical and biophysical techniques are employed.
Protein-Protein Interaction Studies (e.g., Immunoprecipitation, Surface Plasmon Resonance)
Immunoprecipitation (IP): Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate. In the context of Cdk2/cyclin inhibitors, IP can be used to confirm the interaction between the inhibitory peptide and the Cdk2/cyclin complex within a cellular environment. An antibody specific to Cdk2, for instance, can be used to pull down the Cdk2 protein, and the presence of the co-precipitated inhibitory peptide can be detected by methods such as western blotting.
Surface Plasmon Resonance (SPR): Surface Plasmon Resonance is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.govnih.gov In a typical SPR experiment, one of the interacting partners (the "ligand," e.g., the Cdk2/cyclin complex) is immobilized on a sensor chip. nih.gov The other partner (the "analyte," e.g., the inhibitory peptide) is then flowed over the surface. nih.gov The binding and dissociation of the analyte to the ligand cause changes in the refractive index at the sensor surface, which are detected as a response. nih.gov This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. youtube.com SPR is highly sensitive and can detect both strong and weak interactions. nih.gov
| Parameter | Abbreviation | Description | Reference |
|---|---|---|---|
| Association Rate Constant | ka (or kon) | The rate at which the analyte binds to the immobilized ligand. | youtube.com |
| Dissociation Rate Constant | kd (or koff) | The rate at which the analyte-ligand complex dissociates. | youtube.com |
| Equilibrium Dissociation Constant | KD | The ratio of kd to ka (kd/ka), representing the affinity of the interaction. A lower KD value indicates a stronger binding affinity. | youtube.com |
Structural Analysis (e.g., X-ray Crystallography)
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of Cdk2/cyclin complexes and how inhibitory peptides interact with them. This method provides high-resolution structural data that is instrumental in understanding the molecular basis of Cdk2 inhibition and in the rational design of more potent and selective inhibitors.
The crystal structure of Cdk2 in complex with various inhibitors reveals that these molecules typically bind within the ATP-binding pocket. nih.gov For instance, the structure of CDK2 bound to the inhibitor CVT-313 was determined to a resolution of 1.74 Å, showing that CVT-313 binds in the ATP-binding pocket and interacts with key residues such as Leu83, Asp86, and Asp145. nih.gov This binding is further stabilized by a water-mediated interaction with Asn132. nih.gov Such detailed structural information is crucial for the further chemical modification of inhibitors to improve their potency and selectivity. nih.gov
Structural analyses have also been performed on Cdk2 in complex with peptides derived from natural CDK inhibitors, such as p27KIP1. nih.gov These studies have demonstrated that introducing cyclic conformational constraints into these peptides can significantly enhance their affinity and potency compared to their linear counterparts. nih.gov X-ray crystal structures of Cdk2/cyclin A in complex with a constrained pentapeptide have revealed the structural basis for this increased potency. nih.gov
Furthermore, comparative structural analysis of multiple Cdk2-inhibitor complexes allows for the identification of common interaction patterns and specificity determinants. nih.gov By analyzing the noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitors and the amino acid residues of Cdk2, it is possible to develop models that correlate these interactions with the inhibitory activity (IC50 values). These analyses have highlighted the importance of the cyclin recruitment site, which accommodates hydrophobic residues and recognizes diverse but conformationally constrained target sequences. nih.gov
The table below summarizes key crystallographic data for Cdk2 in complex with various inhibitory molecules.
| PDB ID | Complex | Resolution (Å) | Key Interacting Residues | Reference |
| Not Specified | CDK2–CVT-313 | 1.74 | Leu83, Asp86, Asp145, Asn132 (water-mediated) | nih.gov |
| Not Specified | CDK2/cyclin A with E2F1-derived peptide | 2.3 | Glu220 (cyclin A) | nih.gov |
| 5UQ1 | Spy1-CDK2 | Not Specified | Not Specified | researchgate.net |
| 1JST | Cyclin A-CDK2 | Not Specified | Not Specified | researchgate.net |
Molecular Biology and Genetic Manipulation Techniques
The study of Cdk2/cyclin inhibitory peptides heavily relies on molecular biology techniques to analyze gene and protein expression levels, providing insights into the mechanisms of inhibition and their effects on the cell cycle. Western blotting and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are fundamental methods used in this context.
Western Blot Analysis: This technique is widely used to detect and quantify the levels of specific proteins, such as Cdk2, cyclins, and various CDK inhibitors. For example, Western blot analysis has been used to demonstrate the downregulation of Cdk2 protein levels in response to treatment with certain inhibitory compounds. In one study, treatment of THP1 cells with the compound HHT led to a decrease in Cdk2 protein levels, which was visualized and quantified by Western blotting. nih.gov Similarly, the expression of HA-tagged wild-type and analog-sensitive Cdk2 proteins in HEK 293T cells was confirmed by Western blot. pnas.org This method can also be employed to assess the formation of cyclin-CDK complexes and the phosphorylation status of key proteins. For instance, it was used to analyze cyclin E-associated Cdk2 and cyclin A-associated Cdk2 levels, as well as the more slowly migrating, dephosphorylated form of Cdk2. researchgate.net
RT-PCR Analysis: Real-time RT-PCR is a sensitive method for quantifying mRNA expression levels, providing information on the transcriptional regulation of genes encoding Cdk2, cyclins, and their inhibitors. In studies involving Cdk2 knockdown, real-time PCR was used to confirm the reduction in CDK2 mRNA expression. nih.gov It has also been used to analyze the expression of cyclins, such as Cyclin E, in response to Cdk2 inhibition. nih.gov For example, in 293T-CDK2 KD cells, while CDK2 mRNA was reduced, cyclin E mRNA expression was found to be increased. nih.gov This technique is crucial for understanding the compensatory mechanisms that may be activated in response to the inhibition of a specific Cdk.
The table below provides examples of research findings obtained using these techniques.
| Technique | Target Analyzed | Experimental Model | Key Finding | Reference |
| Western Blot | CDK2, GAPDH | THP1 cells treated with HHT | HHT treatment induced degradation of CDK2 protein. | nih.gov |
| Western Blot | HA-tagged CDK2WT and CDK2AS | HEK 293T cells | Confirmed expression of tagged and endogenous CDK2 proteins. | pnas.org |
| Western Blot | CDK2, CDK4, CDK6, Cyclin B1 | FLT3-ITD mutant AML cells treated with compound 5-3 | Compound 5-3 induced a decrease in cell cycle-related proteins. | mdpi.com |
| Real-time RT-PCR | CDK2 mRNA | 293T-CDK2 KD cells | Confirmed reduced expression of CDK2 mRNA in knockdown cells. | nih.gov |
| Real-time RT-PCR | Cyclin E mRNA | 293T-CDK2 KD cells | Increased expression of cyclin E mRNA in CDK2 knockdown cells. | nih.gov |
To dissect the specific functions of Cdk2 and the effects of its inhibition, researchers employ genetic manipulation techniques such as the use of dominant-negative mutants and gene knockouts in various experimental models.
Dominant-Negative Mutants: A dominant-negative mutant is an altered version of a protein that, when expressed in a cell, disrupts the function of the normal, wild-type protein. For Cdk2, a common dominant-negative mutant (CDK2-DN) is created by a single amino acid substitution (e.g., Asp146 to Asn146) that eliminates its ATP-dependent phosphorylation activity. nih.gov Expression of a dominant-negative form of Cdk2 has been shown to slow the growth of cells in culture and arrest cells in the G1, S, and G2 phases of the cell cycle. pnas.orgnih.gov This approach has been instrumental in demonstrating the role of Cdk2 in cell cycle progression. For example, expressing a dominant-negative CdkA mutant in maize endosperm led to a reduction in endoreduplication. nih.gov However, the expression of such mutants can sometimes be cytotoxic, making it challenging to generate stable transgenic organisms. nih.govnih.gov
Gene Knockouts: Gene knockout models, particularly in mice, involve the targeted disruption of a specific gene to study its function in a whole organism. Surprisingly, the generation of Cdk2 knockout mice revealed that Cdk2 is not essential for viability in mice. nih.gov These mice are viable, though both male and female Cdk2(-/-) mice are sterile, indicating a critical role for Cdk2 in germ cell development and meiosis. nih.gov While Cdk2 knockout mouse embryonic fibroblasts (MEFs) can proliferate, they exhibit a delayed entry into the S phase, a defect that can be rescued by re-expressing Cdk2. nih.gov These findings from knockout models have challenged the initial notion that Cdk2 is absolutely required for cell proliferation and have highlighted the potential for functional redundancy and compensation by other CDKs, such as CDK1. pnas.org
The following table summarizes key findings from studies using dominant-negative mutants and gene knockouts.
| Genetic Manipulation | Experimental Model | Key Phenotype/Finding | Reference |
| Dominant-Negative CdkA | Maize Endosperm | Reduced endoreduplication. | nih.gov |
| Dominant-Negative Cdk2 | Human Cells | Attenuated cell growth; G1, S, and G2 phase arrest. | pnas.orgnih.gov |
| Cdk2 Gene Knockout | Mice | Viable but sterile; required for germ cell development and meiosis. | nih.gov |
| Cdk2 Gene Knockout | Mouse Embryonic Fibroblasts (MEFs) | Delayed entry into S phase. | nih.gov |
Future Directions and Research Challenges for Cdk2/cyclin Inhibitory Peptides
Development of Next-Generation Inhibitors with Enhanced Selectivity
The development of next-generation Cdk2/cyclin inhibitory peptides is centered on enhancing selectivity to minimize off-target effects and improve therapeutic outcomes. A significant hurdle is the high degree of structural similarity across the ATP-binding sites of cyclin-dependent kinases, particularly between CDK2 and CDK1, which complicates the design of highly specific orthosteric inhibitors. nih.gov
Current research employs structure-guided design and computational analysis to create novel peptide inhibitors. frontiersin.org One promising strategy involves targeting protein-protein interfaces rather than the conserved ATP-binding pocket. frontiersin.orgnih.gov For example, researchers have designed peptides derived from the cyclin A α5 helix, such as the C4 peptide, which inhibits CDK2 activity by competing with substrates without being an ATP antagonist. nih.gov Another approach targets the cyclin-binding groove (CBG) on the cyclin partner. Peptidomimetics derived from the Leu-Phe-Gly (LFG) motif of the natural inhibitor p27KIP1 have been designed to block the CBG site on cyclin A, thereby preventing substrate recruitment and inhibiting the CDK2/cyclin A complex. nih.gov
Peptides offer an advantage over small molecules as they can interact with targets in unique ways and often exhibit greater specificity. frontiersin.org Advanced techniques involve generating large libraries of mutant peptides and screening them for high-affinity binding and stability. frontiersin.org For instance, software like OSPREY has been used to generate thousands of mutant peptides targeting the CDK9-cyclin T1 interface, a method that is directly applicable to CDK2. frontiersin.org These strategies aim to develop peptides with not only high potency but also a favorable safety profile. frontiersin.org
| Inhibitor Type | Target Site | Mechanism of Action | Example(s) |
| Peptide Inhibitor | Substrate-binding site | Competes with protein substrates, does not block ATP binding. | C4 Peptide nih.gov |
| Peptidomimetic | Cyclin-Binding Groove (CBG) | Blocks the recruitment of substrates to the cyclin partner. | p27KIP1-derived peptidomimetics nih.gov |
| Small Molecule | ATP-binding site (DFG-1 pocket) | Targets CDK2-specific residues to achieve selectivity over other kinases like ERK2 and CDK4. | Compound 32 nih.gov |
| Mutant Peptides | Protein-protein interface | Designed via computational analysis to disrupt the CDK/cyclin complex with high affinity. | mp3, mp20, mp29 (for CDK9) frontiersin.org |
In-depth Understanding of Adaptive and Resistance Mechanisms in Preclinical Models
A critical challenge in the clinical application of CDK2 inhibitors is the development of adaptive and acquired resistance. Preclinical models are essential for elucidating the molecular mechanisms that drive this resistance, which can inform the development of more robust therapeutic strategies.
Studies in CCNE1-amplified ovarian cancer models have identified two distinct mechanisms of resistance to CDK2 inhibitors. nih.gov The first involves the upregulation of the CDK2 target protein itself, effectively overcoming the inhibitory effect. nih.gov A second, more novel mechanism is the selection of a pre-existing population of polyploid cells, which are less sensitive to CDK2 inhibition. nih.gov Genomic analysis of primary tumors confirms that polyploidy is a common feature in cancers with CCNE1 amplification, suggesting this could be a prevalent resistance pathway. nih.gov
Another adaptive mechanism involves the activation of bypass signaling pathways. Research has shown that CDK2 activation can drive resistance to CDK4/6 inhibitors in breast cancer. youtube.com This finding suggests that inhibiting CDK2 could be a strategy to overcome resistance to other cancer therapies. youtube.com Indeed, the dual CDK2/4/6 inhibitor PF-06873600 has shown promise in heavily pretreated patients who have progressed on standard CDK4/6 inhibitors. youtube.com
Furthermore, CDK2 activity has been linked to immune evasion. In pancreatic cancer models, CDK1/2/5 activity is essential for interferon-gamma (IFNG)-mediated adaptive immune resistance, a process that involves the upregulation of immune checkpoint proteins. nih.gov Inhibition of these CDKs was shown to overcome this resistance, highlighting a link between cell cycle machinery and tumor immunity. nih.gov
| Resistance Mechanism | Description | Cancer Model |
| Target Upregulation | Increased expression of the CDK2 protein, overwhelming the inhibitor. | CCNE1-amplified ovarian cancer nih.gov |
| Polyploid Cell Selection | Emergence of a pre-existing population of polyploid cells that are inherently resistant. | CCNE1-amplified ovarian cancer nih.gov |
| Bypass Signaling | Activation of CDK2 contributes to resistance against CDK4/6 inhibitors. | Breast cancer youtube.com |
| Immune Evasion | CDK2 activity is required for IFNG-induced adaptive immune resistance. | Pancreatic cancer nih.gov |
Exploration of Novel Allosteric Binding Sites on CDK2/Cyclin Complexes
To circumvent the challenges of designing selective ATP-competitive inhibitors, researchers are exploring novel allosteric binding sites on the CDK2/cyclin complex. Allosteric inhibitors bind to sites distant from the catalytic pocket, often inducing conformational changes that inactivate the enzyme. These sites are typically less conserved among kinases, offering a promising route to enhanced selectivity. nih.govnih.gov
A significant breakthrough was the discovery of a large, druggable allosteric pocket on free CDK2, identified using the fluorescent probe 8-anilino-1-naphthalene sulfonate (ANS). nih.govnih.gov Binding of a ligand to this site, which is located away from the ATP-binding region and adjacent to the C-helix, locks CDK2 in a conformation that is incompatible with cyclin binding. nih.govnih.gov This discovery has paved the way for the development of potent and selective allosteric inhibitors.
Subsequent research has successfully identified anthranilic acid-based small molecules that bind to this allosteric pocket with nanomolar affinity. nih.govbiorxiv.org These compounds are the highest-affinity, structurally confirmed allosteric CDK inhibitors reported to date and exhibit a strong negative cooperative relationship with cyclin binding. nih.govbiorxiv.org
Peptides are also being designed to target allosteric sites. Short peptides have been developed to bind a noncatalytic pocket near the CDK2/cyclin interface, which includes key residues Y180 and K178. nih.gov Molecular dynamics simulations revealed that these peptides weaken the CDK2/cyclin complex and diminish its kinase activity through allosteric interactions, rather than by directly blocking the interface. nih.gov This strategy provides an alternative path to disrupting the complex and inhibiting its function. nih.gov
| Allosteric Site/Inhibitor | Location on CDK2/Cyclin | Mechanism of Inhibition |
| ANS Binding Pocket | Extends from the DFG region above the C-helix on CDK2. nih.govnih.gov | Induces a conformational change in the C-helix, preventing cyclin association. nih.govnih.gov |
| Anthranilic Acids | Binds to the ANS allosteric pocket on CDK2. nih.gov | Stabilizes an inactive CDK2 conformation; shows negative cooperativity with cyclin binding. nih.govbiorxiv.org |
| Peptide-Binding Pocket | Near the CDK2/cyclin interface, involving residues Y180 and K178. nih.gov | Weakens the formation of the CDK2/cyclin complex through allosteric interactions. nih.gov |
Expanding Research into Underexplored Non-Cell Cycle Functions of CDK2
While CDK2 is a cornerstone of cell cycle regulation, emerging evidence reveals its involvement in a variety of other fundamental cellular processes. These non-canonical functions, often independent of its traditional cyclin partners, present new therapeutic possibilities and challenges. nih.gov
Research has implicated CDK2 in transcription, DNA damage repair, cell death (apoptosis), cellular differentiation, and metabolism. nih.gov For example, the cyclin E-CDK2 complex can phosphorylate the transcription factor FOXO1, which in turn upregulates the expression of pro-apoptotic factors. nih.gov Additionally, CDK2 plays a role in the immune response. Studies have shown that CDK2 inhibition can ameliorate liver ischemia and reperfusion injury by preventing macrophage activation and suppressing TLR4-driven inflammation. nih.gov This highlights a critical role for CDK2 in regulating innate immunity. nih.gov
Furthermore, CDK2 can directly regulate the function of other proteins involved in development and disease. The T-box transcription factor TBX3, which is crucial during embryonic development and is often deregulated in cancer, is regulated through phosphorylation by the cyclin A/CDK2 complex. wikipedia.org This function in modulating transcription factor activity demonstrates how CDK2's influence extends beyond simple cell cycle progression. wikipedia.org
| Non-Cell Cycle Function | Role of CDK2 | Associated Proteins/Pathways |
| Apoptosis | Phosphorylates transcription factors to regulate the expression of pro-apoptotic genes. nih.gov | FOXO1, FAS, BIM nih.gov |
| Innate Immunity | Regulates macrophage activation and inflammation. nih.gov | TLR4 signaling nih.gov |
| Transcription Regulation | Phosphorylates and regulates the activity of transcription factors. wikipedia.org | TBX3 wikipedia.org |
| Adaptive Immunity | Promotes T cell differentiation and restricts Treg function. nih.gov | T cells, Tregs nih.gov |
Advancements in Peptide Delivery and Stability for Complex in vivo Research Systems
A major hurdle for the therapeutic use of inhibitory peptides is their inherent instability and poor cell permeability. nih.gov Peptides are susceptible to degradation by proteases and often cannot cross the lipid bilayer of cell membranes to reach their intracellular targets. nih.gov Overcoming these limitations is a key focus of current research.
One of the most successful strategies is the use of cell-penetrating peptides (CPPs). These are short peptides, such as the TAT peptide from the HIV-1 virus, that can translocate across the plasma membrane and carry molecular cargo, including inhibitory peptides, into the cell. nih.govnih.gov For instance, coupling a Cdk2 antagonist peptide (RxL) or a designed inhibitor like the C4 peptide to the TAT peptide has been shown to enable cellular uptake and enhance the inhibition of tumor cell proliferation. nih.govnih.gov The azurin-derived peptide p28 is another CPP that has shown promise in clinical trials by reducing CDK2 levels and inducing apoptosis in cancer cells. nih.gov
Q & A
What experimental models are most appropriate to study CDK2's role in cell cycle regulation, and how do they address conflicting data on its necessity for G1-S transition?
Basic Research Question
CDK2's role in G1-S phase progression has been debated due to studies showing viability in CDK2-deficient cells . To address this, researchers should combine in vitro kinase assays with genetic knockout models (e.g., CDK2-knockout mice ). For example, Berthet et al. (2003) demonstrated that CDK2-deficient mice survive, suggesting compensatory mechanisms by other CDKs . Experimental designs should include:
- Kinase-dead mutants to isolate CDK2-specific functions.
- Time-resolved synchronization assays to track cell cycle progression in CDK2-depleted systems.
- Cross-species comparisons (e.g., yeast cdc28 mutants) to identify conserved regulatory mechanisms .
What structural and biophysical methods are critical for characterizing CDK2/cyclin inhibitory peptide binding mechanisms?
Basic Research Question
Structural insights into peptide-CDK2 interactions require:
- X-ray crystallography to resolve binding pockets (e.g., CDK2/cyclin A complexes with inhibitors like Flavopiridol or NU6094 ).
- Molecular dynamics (MD) simulations (1–5 ns) to study conformational changes in the T-loop region during peptide binding .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
For example, TAALS peptide disrupts the CDK2/cyclin interface by targeting a non-catalytic pocket near residues Y180 and K178, identified via crystallography and MD .
How can researchers resolve contradictions in CDK2's role across experimental systems, particularly when kinase activity appears dispensable?
Advanced Research Question
Contradictory data arise from compensatory pathways (e.g., CDK1 activation in CDK2-knockout models ). Methodological strategies include:
- Tissue-specific knockouts to assess CDK2 dependency in distinct cell types.
- Phosphoproteomics to map CDK2-specific substrates versus shared CDK1/2 targets.
- Inhibitor selectivity profiling (e.g., using ATP-competitive vs. allosteric inhibitors) to dissect CDK2’s catalytic vs. scaffolding roles .
What computational strategies are effective for optimizing peptide inhibitors targeting non-catalytic pockets of CDK2?
Advanced Research Question
Peptide optimization requires:
- Docking simulations (e.g., AutoDock) to screen single-residue mutants (e.g., TAALS derivatives like TAALD or FAALS) .
- Free energy calculations to rank binding affinities (Table IV in ).
- Ensemble-based MD to evaluate pocket flexibility and allosteric effects.
Experimental validation via immunoprecipitation (IP) and kinase assays (e.g., loss of CDK2/cyclin E complex in western blots ) is critical.
How can batch-to-batch variability in synthetic peptides impact CDK2 inhibition assays, and what quality control (QC) steps mitigate this?
Methodological Guidance
Peptide variability (e.g., solubility, TFA content) affects dose-response curves . Key QC steps:
- HPLC and mass spectrometry (MS) for purity (>95%) and sequence verification.
- Peptide content analysis to normalize concentrations across batches.
- TFA removal protocols (<1% residual) for cell-based assays to avoid cytotoxicity .
Document batch-specific activity in supplementary data to ensure reproducibility.
What role does the T-loop conformation play in CDK2 activation, and how do inhibitory peptides modulate this mechanism?
Structural Biology Focus
The T-loop transitions from disordered (inactive) to rigid (active) upon cyclin binding and Thr160 phosphorylation . Inhibitory peptides like TAALS induce allosteric changes:
- Displacement of cyclin-binding interfaces via non-catalytic pocket interactions.
- Stabilization of inactive T-loop conformations , blocking substrate access.
MD simulations show T-loop rigidity in CDK2/cyclin A complexes but flexibility in unbound states .
How do allosteric inhibitors of CDK2 differ mechanistically from ATP-competitive inhibitors, and what advantages do they offer for therapeutic development?
Advanced Research Question
Allosteric inhibitors (e.g., TAALS) avoid ATP-binding site mutations that drive drug resistance. Advantages include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
